molecular formula C4H5BrO B3271988 (E)-2-Bromobut-2-enal CAS No. 55947-13-2

(E)-2-Bromobut-2-enal

Cat. No.: B3271988
CAS No.: 55947-13-2
M. Wt: 148.99 g/mol
InChI Key: DOZLVLCBCZGSSH-DUXPYHPUSA-N
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Description

(E)-2-Bromobut-2-enal is an organic compound characterized by the presence of a bromine atom and an aldehyde group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromobut-2-enal typically involves the bromination of but-2-enal. One common method is the addition of bromine to but-2-enal in the presence of a solvent like carbon tetrachloride or dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Bromobut-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous sodium hydroxide or amine solutions.

Major Products Formed:

    Oxidation: 2-Bromobutanoic acid.

    Reduction: 2-Bromobutan-2-ol.

    Substitution: 2-Hydroxybut-2-enal or 2-Aminobut-2-enal.

Scientific Research Applications

(E)-2-Bromobut-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-2-Bromobut-2-enal involves its reactivity with nucleophiles due to the presence of the electrophilic bromine atom and the aldehyde group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    (E)-2-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.

    (E)-2-Iodobut-2-enal: Similar structure but with an iodine atom instead of bromine.

    But-2-enal: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness: (E)-2-Bromobut-2-enal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

(E)-2-bromobut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLVLCBCZGSSH-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C=O)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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